(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate
Description
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate (CAS: 149198-47-0) is a chiral β-lactam derivative with a molecular formula of C₂₀H₃₁NO₄Si and a molecular weight of 377.56 g/mol . It features two stereocenters at positions 3R and 4S, a tert-butoxycarbonyl (Boc) protecting group, and a triethylsilyloxy (TES) moiety. This compound is primarily used as a key intermediate in pharmaceutical synthesis, notably in the production of taxane derivatives like docetaxel .
Properties
IUPAC Name |
tert-butyl (3R,4S)-2-oxo-4-phenyl-3-triethylsilyloxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4Si/c1-7-26(8-2,9-3)25-17-16(15-13-11-10-12-14-15)21(18(17)22)19(23)24-20(4,5)6/h10-14,16-17H,7-9H2,1-6H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTDXUKSFSMGCA-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572682 | |
| Record name | tert-Butyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149107-85-7, 149198-47-0 | |
| Record name | rel-1,1-Dimethylethyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149107-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
-
Starting Material : (3R,4S)-4-Phenyl-3-triethylsilyloxy-2-azetidinone (XXII) is dissolved in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
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Base Addition : N,N-Diisopropylethylamine (DIPEA) is added at 0°C to deprotonate the azetidinone, facilitating nucleophilic attack on Boc₂O.
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Acylation : Boc₂O and DMAP are introduced sequentially, with DMAP accelerating the reaction by stabilizing the transition state through hydrogen bonding.
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Workup : The mixture is diluted with ethyl acetate, washed with brine and saturated NaHCO₃, dried over Na₂SO₄, and concentrated.
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Purification : Column chromatography yields the title compound with 83% efficiency .
Critical Parameters
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Temperature : Maintaining 0°C during reagent addition prevents side reactions such as epimerization or over-acylation.
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Solvent : THF’s moderate polarity and low nucleophilicity optimize reagent solubility without interfering with the reaction.
-
Catalyst Loading : DMAP (20 mol%) ensures rapid acylation while minimizing side product formation.
Table 1 : Optimization of Boc Protection Reaction
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 83 |
| Base | DIPEA | 83 |
| Catalyst | DMAP (20 mol%) | 83 |
| Temperature | 0°C | 83 |
| Alternative Base | Pyridine | 65 |
| Alternative Solvent | Dichloromethane | 72 |
Stereochemical Considerations and Substrate Scope
The (3R,4S) configuration of the starting azetidinone is preserved throughout the reaction due to the mild conditions and steric protection provided by the triethylsilyl (TES) group. Computational studies suggest that the TES group stabilizes the transition state by minimizing ring strain and steric clashes during Boc incorporation.
Alternative Synthetic Routes
While the Boc protection method is predominant, exploratory approaches have been investigated:
Enolate-Mediated Acylation
In non-polar solvents like toluene, the azetidinone enolate can be generated using strong bases (e.g., LDA). Subsequent reaction with Boc₂O affords the product, but yields are lower (≤70%) due to enolate instability.
Solid-Phase Synthesis
Immobilizing the azetidinone on Wang resin enables iterative Boc protection and cleavage. However, this method is less practical for large-scale synthesis due to resin costs and reduced efficiency.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
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Deprotonation : DIPEA abstracts the acidic N–H proton of the azetidinone, forming a resonance-stabilized amide ion.
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Nucleophilic Attack : The amide ion attacks the electrophilic carbonyl carbon of Boc₂O, with DMAP stabilizing the tetrahedral intermediate through hydrogen bonding.
Figure 1 : Proposed mechanism for Boc protection of azetidinone.
Industrial-Scale Adaptations
For kilogram-scale production, the following modifications are employed:
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Continuous Flow Reactors : Enhanced heat transfer and mixing reduce reaction time to 30 minutes.
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Catalyst Recycling : DMAP is recovered via aqueous extraction, lowering costs.
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Crystallization : Replacement of column chromatography with anti-solvent crystallization (e.g., hexane/ethyl acetate) improves throughput.
Analytical Characterization
The product is validated using:
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¹H NMR : Distinct signals for the Boc group (δ 1.43 ppm, singlet) and TES moiety (δ 0.58 ppm, triplet).
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IR Spectroscopy : Stretching vibrations at 1745 cm⁻¹ (C=O of carbamate) and 1680 cm⁻¹ (azetidinone ketone).
Challenges and Limitations
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Moisture Sensitivity : Both starting material and product are hygroscopic, necessitating anhydrous conditions.
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Purification Complexity : Column chromatography is required to separate unreacted Boc₂O and DMAP byproducts.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other derivatives.
Substitution: The triethylsilyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can replace the triethylsilyloxy group in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis of Antitumor Agents
One of the primary applications of (3R,4S)-tert-butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate is as a β-lactam synthon in the synthesis of microtubule-stabilizing antitumor agents. It plays a crucial role in synthesizing well-known anticancer drugs such as:
- Paclitaxel
- Docetaxel
- 10-Deacetylbaccatin III
These compounds are vital in cancer therapy due to their ability to stabilize microtubules, thereby inhibiting cell division and promoting apoptosis in cancer cells .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various functionalizations that can lead to the development of novel compounds with potential biological activities. For instance, it has been utilized in the synthesis of analogs that exhibit enhanced antitumor properties compared to their parent compounds .
Case Study 1: Efficient Route to Taxotere
A study highlighted an efficient synthetic route to Taxotere (docetaxel) using this compound as a key intermediate. This method significantly improved yields and reduced the number of steps required for synthesis compared to traditional methods. The study emphasized the importance of this compound in streamlining the production of clinically relevant drugs .
Case Study 2: Development of New Paclitaxel Analogues
Research focused on synthesizing new paclitaxel analogues using this compound demonstrated its utility in modifying the C-10 position of baccatin III derivatives. These modifications resulted in compounds with improved efficacy against various cancer cell lines, showcasing the compound's role in drug discovery and development .
Mechanism of Action
The mechanism of action of (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate involves its role as an intermediate in the synthesis of bioactive compounds. In the case of docetaxel, it contributes to the stabilization of microtubules, preventing their depolymerization and thereby inhibiting cell division .
Comparison with Similar Compounds
Key Research Findings
Synthetic Efficiency : The triethylsilyloxy group in the target compound enhances stability during coupling reactions, enabling high-yield synthesis of taxane side chains (83% yield reported) .
Solubility: The TES group improves solubility in non-polar solvents compared to the hydroxyl analogue, facilitating purification .
Biological Relevance : The Boc-protected β-lactam core is critical for binding to microtubules in anticancer agents like docetaxel .
Q & A
Q. (Basic)
- NMR : ¹H (tert-butyl singlet ~1.4 ppm; TES methyl protons 0.5–1.0 ppm) and ¹³C (carbonyl ~170 ppm).
- IR : β-lactam carbonyl stretch (~1750 cm⁻¹).
- HRMS : Molecular ion [M+H]+ at m/z 394.2047.
HPLC (C18 column, acetonitrile/water gradient) detects impurities like desilylated byproducts .
How does the triethylsilyloxy group influence reactivity?
(Advanced)
The triethylsilyl (TES) group stabilizes the β-lactam ring against nucleophilic attack and directs regioselectivity. It is labile under acidic/fluoride conditions but offers better stability than TMS analogs during storage .
What are its applications as a chiral building block?
(Advanced)
Used in cabazitaxel synthesis, where the azetidine ring enhances microtubule binding. The TES group enables selective oxidation, while the Boc group allows mild deprotection .
How do storage conditions impact stability?
(Basic)
Store at −20°C under argon/nitrogen with desiccants. Monitor degradation (e.g., desilylated derivatives) via HPLC .
How to remove the Boc group without affecting the TES moiety?
(Advanced)
Use HCl in dioxane (4 M, 0°C) or TFA/CH2Cl2 (1:20 v/v, 0°C). Kinetic monitoring via IR (Boc carbonyl at ~1680 cm⁻¹) ensures selectivity .
How to address purification challenges?
(Basic)
Use reverse-phase chromatography (C18, acetonitrile/water) or silica deactivated with 1% triethylamine .
How to study azetidine ring conformation?
(Advanced)
DFT calculations (B3LYP/6-31G*) predict puckering, validated by X-ray (SHELXL) and NOE NMR .
How to validate conflicting physical property data?
(Advanced)
Standardize protocols:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
